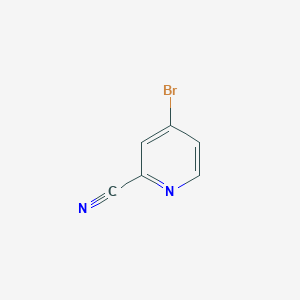
4-Bromopyridine-2-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromopyridine-2-carbonitrile and its derivatives involves various chemical processes. One method involves the self-condensation of 4-bromopyridine at different temperatures and in the presence of methyl iodide, leading to the formation of a water-soluble, conjugated polymer poly(4-bromopyridine) with a complex structure discussed in light of detailed spectroscopic analysis (Feast & Tsibouklis, 1994). Another approach for the synthesis of 2,4-disubstituted pyridines involves using 2-bromo-4-iodopyridine, synthesized from 2-bromopyridine via 'halogen dance', as a key building block for further reactions (Duan, Li, Li, & Huang, 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromopyridine-2-carbonitrile derivatives has been elucidated through various spectroscopic methods, including X-ray crystallography. These studies reveal the unique structural features and the potential for forming hydrogen and halogen bonds, contributing to the stability and reactivity of these compounds (Monroe & Turnbull, 2019).
Chemical Reactions and Properties
4-Bromopyridine-2-carbonitrile participates in various chemical reactions, including the Suzuki cross-coupling reaction, which is regioselective and yields 4-bromo-2-carbon substituted pyridines under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006). Its derivatives exhibit diverse reactivity, enabling the synthesis of complex heterocyclic structures with potential biological activity.
Applications De Recherche Scientifique
Synthesis of Bipyridine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application: Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
- Results or Outcomes: This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Pharmaceutical Intermediates
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Bromo-2-Cyanopyridine is used as a key intermediate in the synthesis of several pharmaceuticals . It helps in the construction of complex molecules and facilitates the formation of crucial chemical bonds .
- Methods of Application: For instance, it is used in the synthesis of the antipsychotic drug Lurasidone, which is used to treat schizophrenia and bipolar disorder . It is also used in the synthesis of the antidepressant drug Vilazodone and the anti-inflammatory drug Tenidap .
- Results or Outcomes: These drugs have been successfully synthesized and are being used in the treatment of various mental health conditions .
Agrochemicals
- Scientific Field: Agrochemistry
- Application Summary: This compound is also used in the production of agrochemicals, such as insecticides, herbicides, and fungicides . It is used as a building block to create more complex molecules that have pesticidal properties .
- Methods of Application: For instance, it is used in the synthesis of the insecticide Cyhalothrin, which is used to control a wide range of pests in agriculture . It is also used in the synthesis of the herbicide Clodinafop-propargyl, which is used to control grassy weeds in crops such as wheat and barley .
- Results or Outcomes: These agrochemicals have been successfully synthesized and are being used in the agriculture industry to control pests and weeds .
Other Applications
- Scientific Field: Organic Chemistry
- Application Summary: Apart from its use in pharmaceuticals and agrochemicals, 4-Bromo-2-Cyanopyridine is also used in other applications . It is used as a building block in the synthesis of organic compounds, such as dyes, pigments, and flavors . It is also used in the production of liquid crystals, which are used in electronic devices such as LCD screens .
- Methods of Application: The specific methods of application can vary widely depending on the specific product being synthesized .
- Results or Outcomes: These products have been successfully synthesized and are being used in various industries, from electronics to food and beverage .
Proteomics Research
- Scientific Field: Biochemistry
- Application Summary: 4-Bromopyridine-2-carbonitrile is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application can vary widely depending on the specific research goals .
- Results or Outcomes: This compound can be used as a synthetic intermediate in the preparation of other compounds used in proteomics research .
Synthesis of Bipyridine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromopyridine-2-carbonitrile can be used in the synthesis of bipyridine derivatives . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
- Methods of Application: The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
- Results or Outcomes: The synthesis of bipyridine derivatives has been a focus of research over the last 30 years, with advances in both homogeneous and heterogeneous conditions .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXDCTUSFIKLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351205 | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2-carbonitrile | |
CAS RN |
62150-45-2 | |
| Record name | 4-Bromo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62150-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)


![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)

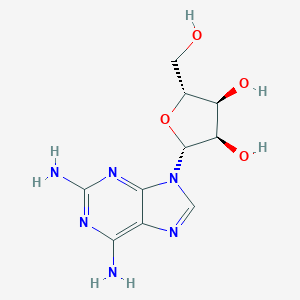
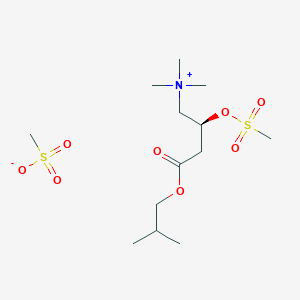


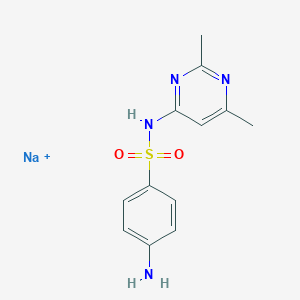
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
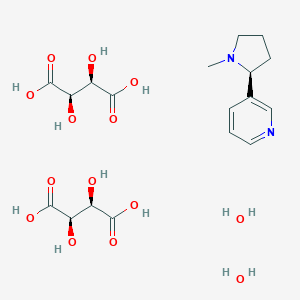
![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)